9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolino[1,5-c][1,3]oxazine core fused with a cyclopentane ring. Key structural attributes include:
Properties
Molecular Formula |
C21H21FN2O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H21FN2O2/c1-25-19-6-4-5-16-18-13-17(14-7-9-15(22)10-8-14)23-24(18)21(26-20(16)19)11-2-3-12-21/h4-10,18H,2-3,11-13H2,1H3 |
InChI Key |
FBQPDGXUDLHWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCCC3)N4C2CC(=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Physicochemical Properties
Key Comparative Insights
- Spiro Ring Size : Analog 1 uses a cyclohexane ring instead of cyclopentane, which may reduce ring strain but increase conformational flexibility, affecting binding affinity in biological systems .
- Substituent Position : The 7-methoxy group in Analog 1 vs. the 4-methoxy in the target compound alters electronic distribution; para-substitution (target) may enhance resonance stabilization compared to meta (Analog 1) .
- Bioactivity : Analog 4, featuring an indolin-2'-one moiety, demonstrates antimicrobial activity (MIC 50 µg/mL for bacteria), suggesting that spirocyclic systems with polar substituents (e.g., hydroxyl, ketone) may enhance bioactivity . In contrast, the target compound lacks reported pharmacological data.
- Synthetic Complexity : Analog 3’s 4-chlorobenzyloxy and phenyl groups require multi-step synthesis (e.g., Williamson etherification), whereas the target compound’s simpler substituents (fluoro, methoxy) may streamline synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
